N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide
Description
N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide derivative featuring a pyridazine core substituted with an ethoxy group at the 6-position and a phenyl ring at the 3-position. The phenyl group is further linked to a 2,4-dimethoxy-substituted benzene sulfonamide moiety. Its molecular formula is C₂₀H₂₁N₃O₅S (molecular weight: 415.47 g/mol) .
Properties
IUPAC Name |
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-4-28-20-11-9-17(21-22-20)14-6-5-7-15(12-14)23-29(24,25)19-10-8-16(26-2)13-18(19)27-3/h5-13,23H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDCDLSAQLQQKFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=C(C=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would typically include the preparation of intermediates, followed by the final coupling reaction. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial properties.
Medicine: Investigated for its potential use in drug development, particularly as an antibacterial agent.
Industry: Used in the production of various chemical intermediates and as a reagent in organic synthesis
Mechanism of Action
The mechanism of action of N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide involves its interaction with bacterial enzymes. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound prevents the synthesis of folic acid, which is essential for bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridazine Ring
(a) N-[3-(6-Methoxypyridazin-3-yl)phenyl]-3,4-dimethylbenzene-1-sulfonamide
- Key Difference : Replaces the 6-ethoxy group with a methoxy group and substitutes the 2,4-dimethoxybenzene with 3,4-dimethylbenzene.
- Impact: Reduced steric hindrance (methoxy vs. ethoxy) may enhance binding to hydrophobic pockets. Methyl groups (vs.
(b) N-{3-[6-(Azepan-1-yl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzene-1-sulfonamide
- Key Difference : Substitutes the 6-ethoxy group with an azepan-1-yl (a seven-membered cyclic amine).
- Impact: The azepan group introduces basicity, which could improve solubility in acidic environments.
Substituent Variations on the Benzene Sulfonamide Moiety
(a) N-[3-(6-Ethoxypyridazin-3-yl)phenyl]-2,4,5-trimethylbenzene-1-sulfonamide
- Key Difference : Replaces 2,4-dimethoxy with 2,4,5-trimethyl groups.
- Increased hydrophobicity may enhance blood-brain barrier penetration .
(b) N-{6-[3-(3-Methoxypropoxy)phenoxy]-1,3-dimethyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-5-yl}-1,2-dimethyl-1H-imidazole-4-sulfonamide
- Key Difference : Features a benzodiazol-imidazole hybrid instead of pyridazine and incorporates a 3-methoxypropoxy chain.
- Impact :
(a) BTK Inhibitor Analogs
- Compound 2 (): A pyrimido[4,5-d][1,3]oxazin-2-one derivative with IC₅₀ = 7 nM against BTK.
- Comparison : While the target compound’s biological data are unspecified, its dimethoxy and ethoxy groups resemble substituents in selective kinase inhibitors. The ethoxy group may mimic the hydrophobic interactions seen in Compound 2’s methoxy and methylpiperazine groups .
(b) TRIM24-BRPF1 Bromodomain Inhibitors
- Compound 8i (): Contains a dimethylaminobutoxy chain and dimethoxybenzene sulfonamide.
- Comparison: The dimethylamino group in 8i enhances affinity for bromodomains. The target compound lacks this amine, suggesting divergent targets but similar solubility profiles due to methoxy/ethoxy groups .
(b) Solubility and Stability
- The 2,4-dimethoxybenzene moiety increases polarity compared to methyl-substituted analogs (e.g., ), enhancing aqueous solubility. Ethoxy’s larger size may confer better metabolic stability than methoxy .
Biological Activity
N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2,4-dimethoxybenzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are a class of compounds known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory effects. This article delves into the biological activity of this specific compound, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Structural Features:
- Pyridazine Ring: The presence of a pyridazine moiety contributes to the compound's biological activity by influencing its interaction with various biological targets.
- Sulfonamide Group: This functional group is crucial for the compound's pharmacological effects, particularly in enzyme inhibition.
The biological activity of this compound primarily involves:
- Enzyme Inhibition: The sulfonamide group can inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation: The compound may interact with cell surface receptors, triggering signaling cascades that affect cellular functions.
- Gene Expression Regulation: It may influence the expression of genes related to various physiological processes.
Antibacterial Activity
Sulfonamides are traditionally known for their antibacterial properties. Studies have shown that compounds with similar structures exhibit significant antibacterial activity against a range of pathogens. While specific data for this compound is limited, its structural similarity to known antibacterial sulfonamides suggests potential efficacy against bacterial infections.
Anticancer Potential
Recent research indicates that compounds with sulfonamide structures can act as inhibitors of oxidative phosphorylation (OXPHOS), a metabolic pathway critical for cancer cell survival. For instance, related studies have demonstrated that benzene-1,4-disulfonamides show promising results in inhibiting cancer cell growth by targeting mitochondrial function .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Benzene-1,4-disulfonamide | 0.58 | Complex I inhibition in pancreatic cancer cells |
| This compound | TBD | TBD |
Anti-inflammatory Effects
Sulfonamides are also recognized for their anti-inflammatory properties. This compound may exert such effects by modulating inflammatory pathways through enzyme inhibition or receptor interaction.
Case Studies and Research Findings
- In Vitro Studies: Initial studies on similar sulfonamide compounds indicate their ability to inhibit ATP production in cancer cells under glucose-deprived conditions, suggesting a reliance on OXPHOS for energy .
- Animal Models: Although specific studies on this compound in animal models are scarce, related compounds have shown significant efficacy in vivo against various cancer types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
